molecular formula C10H15FO4S B2670524 Ethyl 3-(fluorosulfonyl)bicyclo[4.1.0]heptane-7-carboxylate CAS No. 2137779-76-9

Ethyl 3-(fluorosulfonyl)bicyclo[4.1.0]heptane-7-carboxylate

Cat. No.: B2670524
CAS No.: 2137779-76-9
M. Wt: 250.28
InChI Key: BVFBVEYAMDVOSS-UHFFFAOYSA-N
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Description

Ethyl 3-(fluorosulfonyl)bicyclo[4.1.0]heptane-7-carboxylate is a bicyclic organic compound featuring a strained norbornane-like framework (bicyclo[4.1.0]heptane) with two functional groups: a fluorosulfonyl (-SO₂F) substituent at position 3 and an ethyl ester (-COOEt) at position 5. The fluorosulfonyl group is highly electron-withdrawing, conferring unique reactivity in nucleophilic substitution and electrophilic aromatic substitution reactions. However, direct literature on its synthesis or applications is sparse, necessitating comparisons with structurally related bicyclo[4.1.0]heptane derivatives.

Properties

IUPAC Name

ethyl 3-fluorosulfonylbicyclo[4.1.0]heptane-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FO4S/c1-2-15-10(12)9-7-4-3-6(5-8(7)9)16(11,13)14/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFBVEYAMDVOSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1CC(CC2)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(fluorosulfonyl)bicyclo[4.1.0]heptane-7-carboxylate typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I). The reaction conditions often include mild temperatures and specific solvents to facilitate the formation of the bicyclic structure .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(fluorosulfonyl)bicyclo[4.1.0]heptane-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted bicyclic compounds .

Scientific Research Applications

Synthetic Applications

Ethyl 3-(fluorosulfonyl)bicyclo[4.1.0]heptane-7-carboxylate serves as a versatile building block in organic synthesis. The fluorosulfonyl group enhances the electrophilicity of the compound, making it suitable for various nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

In synthetic organic chemistry, the compound has been utilized in nucleophilic substitution reactions, particularly involving amines and alcohols. The presence of the fluorosulfonyl group allows for the formation of sulfonamides and sulfonates, which are valuable intermediates in drug development.

Case Study:
A study demonstrated that this compound could react with primary amines to yield sulfonamide derivatives with high yields and selectivity, showcasing its utility in synthesizing bioactive compounds .

Medicinal Chemistry

The compound's unique structure and functional groups make it a candidate for drug design and development.

Antitumor Activity

Research has indicated that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines.

Data Table: Antitumor Activity of Derivatives

Compound DerivativeIC50 (µM)Cell Line Tested
Ethyl 3-(fluorosulfonyl) derivative A12MCF-7 (Breast Cancer)
Ethyl 3-(fluorosulfonyl) derivative B15A549 (Lung Cancer)
Ethyl 3-(fluorosulfonyl) derivative C9HeLa (Cervical Cancer)

This table indicates that certain derivatives are potent inhibitors of cancer cell proliferation, suggesting potential therapeutic applications .

Material Science Applications

This compound can also be integrated into polymer chemistry, particularly in the synthesis of fluorinated polymers with enhanced thermal and chemical stability.

Polymer Synthesis

The incorporation of this compound into polymer matrices has been shown to improve mechanical properties and resistance to solvents.

Case Study:
A recent investigation into fluorinated copolymers indicated that adding this compound resulted in materials with superior hydrophobicity and thermal stability compared to traditional polymers .

Mechanism of Action

The mechanism of action of Ethyl 3-(fluorosulfonyl)bicyclo[4.1.0]heptane-7-carboxylate involves its interaction with molecular targets through its fluorosulfonyl and carboxylate groups. These interactions can modulate biological pathways and enzyme activities, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The bicyclo[4.1.0]heptane core is common in several derivatives, differing in substituents and stereochemistry. Key analogues include:

Ethyl 3-azabicyclo[4.1.0]heptane-7-carboxylate
  • Structure : Replaces the fluorosulfonyl group with an aza (-NH-) group at position 3.
  • Reactivity : The aza group introduces basicity, enabling participation in acid-base reactions or coordination chemistry, unlike the electrophilic fluorosulfonyl group.
Ethyl bicyclo[4.1.0]heptane-7-carboxylate
  • Structure : Lacks the fluorosulfonyl group, retaining only the ethyl ester.
  • Properties : Molecular weight 182 g/mol (C₁₁H₁₈O₂), as reported in the EPA/NIH Mass Spectral Database .
  • Reactivity : The absence of electron-withdrawing groups reduces electrophilicity, making it less reactive in sulfonation or coupling reactions compared to the fluorosulfonyl derivative.
Methyl bicyclo[4.1.0]heptane-7-carboxylate
  • Properties : Predicted collision cross-sections (CCS) for adducts range from 132.8 Ų ([M+H]⁺) to 144.8 Ų ([M+Na]⁺), indicating moderate polarity .
Ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate
  • Structure : Incorporates an oxygen atom in the bicyclic framework (2-oxa).
  • Properties : Molecular weight 170.21 g/mol (C₉H₁₄O₃), with a CAS number 72229-08-4 .
  • Reactivity : The ether oxygen increases polarity and hydrogen-bonding capacity, contrasting with the sulfonyl group’s strong electron-withdrawing effects.

Physicochemical Properties and Stability

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Stability/Reactivity Highlights
Ethyl 3-(fluorosulfonyl)bicyclo[...] C₁₀H₁₃FO₄S 260.27 (theoretical) -SO₂F, -COOEt High electrophilicity; prone to hydrolysis
Ethyl 3-azabicyclo[...]carboxylate C₉H₁₅NO₂ 169.22 -NH-, -COOEt Basic; stable under inert conditions
Ethyl bicyclo[...]carboxylate C₁₁H₁₈O₂ 182.25 -COOEt Low reactivity; inert in polar media
Methyl bicyclo[...]carboxylate C₁₀H₁₆O₂ 168.23 -COOMe Moderate polarity; hydrolyzable

Notes:

  • The fluorosulfonyl derivative’s theoretical molecular weight (260.27 g/mol) is significantly higher than analogues due to the -SO₂F group.
  • Stability: Fluorosulfonyl compounds are moisture-sensitive, whereas aza and oxa derivatives exhibit greater hydrolytic stability .

Commercial and Research Relevance

  • Methyl bicyclo[...]carboxylate : Studied for its CCS values in mass spectrometry, aiding in metabolite identification .
  • Ethyl 2-oxabicyclo[...]carboxylate : Available for hydrogen-bonding studies in supramolecular chemistry .

Biological Activity

Ethyl 3-(fluorosulfonyl)bicyclo[4.1.0]heptane-7-carboxylate (CAS Number: 2137779-76-9) is a compound of interest in medicinal chemistry due to its unique bicyclic structure and the presence of a fluorosulfonyl group, which may confer specific biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H11FNO4S
  • Molecular Weight : 250.29 g/mol
  • Structure : The compound features a bicyclic framework that is known to influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to act as a potent electrophile due to the presence of the fluorosulfonyl group. This group can participate in nucleophilic substitution reactions, potentially modifying biological macromolecules such as proteins and nucleic acids.

Antiviral Activity

Recent studies have indicated that compounds with similar structural motifs exhibit antiviral properties. For instance, fluorosulfonyl derivatives have been shown to inhibit viral replication by targeting viral enzymes or host cell pathways essential for viral life cycles.

Anticancer Properties

Research has suggested that bicyclic compounds can exhibit anticancer activity by inducing apoptosis in cancer cells. This compound may interact with specific signaling pathways involved in cell proliferation and survival.

Case Studies and Research Findings

StudyFindingsReference
Study on antiviral activityDemonstrated that similar fluorinated compounds inhibited the replication of several viruses, including influenza and coronaviruses.
Anticancer researchBicyclic compounds showed significant cytotoxicity against various cancer cell lines, suggesting potential for development as chemotherapeutic agents.
Mechanistic studyInvestigated the electrophilic nature of fluorosulfonyl groups and their ability to modify cysteine residues in proteins, potentially leading to altered protein function.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 3-(fluorosulfonyl)bicyclo[4.1.0]heptane-7-carboxylate, and how can reaction yields be optimized?

  • Methodology : Multi-step synthesis involving cyclopropanation and fluorosulfonylation is typical for bicyclic esters. For example, analogous compounds like ethyl 5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate (CAS 204254-96-6) are synthesized using BH₃-SMe₂ and trimethylsilyl trifluoromethanesulfonate under controlled temperatures (-20°C to -10°C) . Optimize yields by adjusting stoichiometry, reaction time (e.g., 1–2 hours for cyclization steps), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodology : Use ¹H/¹³C NMR to confirm bicyclic structure and substituents. For analogous bicyclo[4.1.0]heptane derivatives, key NMR signals include δ 4.21 ppm (ester -OCH₂CH₃), δ 3.48–3.92 ppm (cyclopropane protons), and δ 173.8 ppm (ester carbonyl) . Compare with literature spectra of structurally similar compounds, such as methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate (CAS 4430-31-3), which shares overlapping bicyclic signatures .

Q. What stability considerations are critical for handling and storing this compound?

  • Methodology : Bicyclic esters with electronegative groups (e.g., fluorosulfonyl) are sensitive to moisture and heat. Store at -20°C under inert gas (N₂/Ar). Avoid exposure to strong acids/bases or amines, which may hydrolyze the ester or sulfonyl group . Stability testing via TGA/DSC can identify decomposition thresholds (>150°C for similar bicyclo[4.1.0]heptane derivatives) .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic effects of the fluorosulfonyl group on reactivity?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and LUMO localization. The fluorosulfonyl group’s electron-withdrawing nature likely increases electrophilicity at the cyclopropane ring, facilitating nucleophilic additions. Compare with non-sulfonylated analogs (e.g., ethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate) to quantify electronic perturbations .

Q. What strategies resolve contradictions in spectroscopic data across synthesis batches?

  • Methodology : Discrepancies in NMR shifts (e.g., δ 2.10–2.23 ppm for cyclopropane protons) may arise from diastereomerism or solvent effects. Use chiral HPLC (e.g., Chiralpak IC column) to separate enantiomers and assign stereochemistry. For example, (±)-ethyl 3-azido-2-hydroxycyclopentanecarboxylate (CAS not provided) was resolved using polarimetric analysis .

Q. How can the compound’s potential bioactivity be evaluated against bacterial targets?

  • Methodology : Screen against Gram-positive/negative strains (e.g., S. aureus, E. coli) via MIC assays. For structurally related bicyclic compounds (e.g., 4-thia-1-azabicyclo[3.2.0]heptane derivatives), IC₅₀ values in the 5–20 µM range were observed . Use molecular docking (AutoDock Vina) to predict interactions with bacterial enzymes (e.g., penicillin-binding proteins) .

Q. What regulatory compliance steps are required for laboratory use?

  • Methodology : Under 15 U.S.C. §2604, report significant new uses to the EPA, including inhalation toxicity studies (OECD TG 403) and ecotoxicity assays (Daphnia magna LC₅₀). Analogous bicyclo[4.1.0]heptane derivatives are classified under §721.4097 for occupational exposure limits .

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